molecular formula C21H28N4O2S B4152331 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B4152331
M. Wt: 400.5 g/mol
InChI Key: ZJRBKDBZBZIZLT-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the thiadiazole ring with the benzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the cyclohexyl group.

    Reduction: Reduction reactions could target the amide bond or the thiadiazole ring.

    Substitution: Substitution reactions could occur at the benzamide moiety or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could be facilitated by reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[(2-methylbutanoyl)amino]benzamide

Uniqueness

The uniqueness of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its activity with similar compounds can provide insights into structure-activity relationships and help in the design of more potent and selective derivatives.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-3-14(4-2)18(26)22-17-12-8-11-16(13-17)19(27)23-21-25-24-20(28-21)15-9-6-5-7-10-15/h8,11-15H,3-7,9-10H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRBKDBZBZIZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

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